Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate
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Overview
Description
“Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate” is a chemical compound with the molecular formula C25H28O11 . It has an average mass of 504.483 Da and a monoisotopic mass of 504.163147 Da . This compound is also known as sergeolide .
Scientific Research Applications
Structural Analysis and Synthesis
Structural Characterization : The compound's structure, characterized by all-trans ring fusion and pseudo-equatorial positioning of carbomethoxy and acetyloxy moieties, provides insights into its molecular configuration and potential reactivity. Hydroxyl groups in this compound are positioned trans to each other, which might influence its chemical behavior (Zukerman-Schpector et al., 1994).
Synthetic Processes : Research on compounds with similar structures involves various synthetic methods such as dehydration, hydrolysis, acetylation, reduction, and epoxidation. These processes are crucial for modifying the compound to achieve desired properties and functions (Sirat et al., 1979).
Chemical Properties and Reactions
Molecular Properties : The understanding of molecular properties such as crystallization, cell parameters, and density plays a significant role in the compound's applications in scientific research. These properties are fundamental for predicting its behavior in different chemical environments (Smirnova et al., 2010).
Chemical Reactions : Detailed studies on related compounds include examining their reactions with other chemicals, which can provide insights into potential applications and reactivity of methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.0²,⁸.0⁵,⁹.0⁸,¹³.0¹⁷,²¹]docosa-17,21-diene-5-carboxylate. Such reactions include Diels-Alder reactions, which are fundamental in organic synthesis (Yates et al., 1988).
Applications in Organic Chemistry and Synthesis
Synthesis of Complex Molecules : The compound's structure makes it a candidate for the synthesis of complex organic molecules, including macrocyclic ligands and other organic compounds. These synthetic applications are vital in medicinal chemistry and material science (Kang et al., 1992).
Catalytic and Enantioselective Processes : Research on similar compounds has demonstrated their role in catalytic and enantioselective processes, which are crucial in developing pharmaceuticals and fine chemicals. Understanding these processes can lead to the development of more efficient and selective synthetic routes (Sobolev et al., 2002).
properties
CAS RN |
82290-17-3 |
---|---|
Product Name |
Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate |
Molecular Formula |
C25H28O11 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate |
InChI |
InChI=1S/C25H28O11/c1-9-11-5-15(27)35-13(11)7-23(3)12(9)6-14-24-8-33-25(22(31)32-4,20(29)16(28)18(23)24)19(24)17(21(30)36-14)34-10(2)26/h5,7,9,12,14,16-20,28-29H,6,8H2,1-4H3 |
InChI Key |
ZZKFDOQILIXHHH-UHFFFAOYSA-N |
SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C)(C(C(C5C2(C=C6C1=CC(=O)O6)C)O)O)C(=O)OC |
Canonical SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C)(C(C(C5C2(C=C6C1=CC(=O)O6)C)O)O)C(=O)OC |
synonyms |
sergeolide sergiolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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